4-Methyl-3-oxo-4-hexenoic acid ethyl ester
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Overview
Description
4-Methyl-3-oxo-4-hexenoic acid ethyl ester is an organic compound with the chemical formula C9H14O3. It is a colorless to pale yellow liquid with a fruity aroma. This compound is used in various industries, including the fragrance and flavor industry, due to its pleasant scent .
Preparation Methods
4-Methyl-3-oxo-4-hexenoic acid ethyl ester can be synthesized through esterification reactions. One common method involves the reaction of 4-hexenoic acid with ethanol in the presence of an acid catalyst. Another method includes the reaction of 4-hexenoic acid with ethyl chloroformate .
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems .
Chemical Reactions Analysis
4-Methyl-3-oxo-4-hexenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-3-oxo-4-hexenoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other esters and related compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance and flavor industry to impart fruity scents to various products.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxo-4-hexenoic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
4-Methyl-3-oxo-4-hexenoic acid ethyl ester can be compared with other similar compounds, such as:
3-Hexenoic acid ethyl ester: This compound has a similar structure but lacks the methyl and oxo groups, resulting in different chemical properties and applications.
Mycophenolate mofetil: Although structurally different, this compound shares some functional similarities in terms of ester groups and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl (E)-4-methyl-3-oxohex-4-enoate |
InChI |
InChI=1S/C9H14O3/c1-4-7(3)8(10)6-9(11)12-5-2/h4H,5-6H2,1-3H3/b7-4+ |
InChI Key |
WINKTADPVWYJBZ-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)/C(=C/C)/C |
Canonical SMILES |
CCOC(=O)CC(=O)C(=CC)C |
Origin of Product |
United States |
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